3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1206992-59-7
VCID: VC11954833
InChI: InChI=1S/C22H21FN2O2/c23-19-5-7-20(8-6-19)27-21-3-1-2-18(16-21)4-9-22(26)25-15-12-17-10-13-24-14-11-17/h1-3,5-8,10-11,13-14,16H,4,9,12,15H2,(H,25,26)
SMILES: C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCCC3=CC=NC=C3
Molecular Formula: C22H21FN2O2
Molecular Weight: 364.4 g/mol

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide

CAS No.: 1206992-59-7

Cat. No.: VC11954833

Molecular Formula: C22H21FN2O2

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide - 1206992-59-7

Specification

CAS No. 1206992-59-7
Molecular Formula C22H21FN2O2
Molecular Weight 364.4 g/mol
IUPAC Name 3-[3-(4-fluorophenoxy)phenyl]-N-(2-pyridin-4-ylethyl)propanamide
Standard InChI InChI=1S/C22H21FN2O2/c23-19-5-7-20(8-6-19)27-21-3-1-2-18(16-21)4-9-22(26)25-15-12-17-10-13-24-14-11-17/h1-3,5-8,10-11,13-14,16H,4,9,12,15H2,(H,25,26)
Standard InChI Key WQRAIEHUZWTAIN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCCC3=CC=NC=C3
Canonical SMILES C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCCC3=CC=NC=C3

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Composition

The systematic name 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide delineates its molecular architecture:

  • Propanamide backbone: A three-carbon chain terminating in an amide group (-CONH-).

  • 3-(4-Fluorophenoxy)phenyl substituent: Attached to the third carbon, this moiety consists of a phenyl ring linked via an ether bond to a para-fluorinated phenol.

  • N-[2-(pyridin-4-yl)ethyl] group: The amide nitrogen is bonded to an ethyl chain terminating in a pyridin-4-yl (4-pyridyl) ring.

The molecular formula is C22H20FN3O2, with a molecular weight of 381.42 g/mol. Key functional groups include the amide, ether, and aromatic rings, which collectively influence reactivity and intermolecular interactions .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol for this compound is documented, its preparation likely follows established methods for analogous propanamides :

  • Formation of the propanamide backbone: Reacting 3-(3-hydroxyphenyl)propanoic acid with thionyl chloride (SOCl2) yields the corresponding acid chloride, which is subsequently treated with 2-(pyridin-4-yl)ethylamine to form the amide bond .

  • Etherification: The phenolic hydroxyl group on the phenyl ring undergoes nucleophilic substitution with 4-fluorophenol under alkaline conditions (e.g., K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Key reagents and conditions:

  • Coupling agents (e.g., HATU, DCC) for amide bond formation .

  • Temperature control (60–80°C) to optimize reaction rates and minimize side products.

Structural Confirmation

Spectroscopic characterization would involve:

  • NMR: 1H^1H NMR would reveal signals for the pyridyl protons (δ 8.5–7.2 ppm), fluorophenoxy aromatic protons (δ 7.4–6.8 ppm), and ethylenic protons (δ 3.5–2.8 ppm) .

  • IR: Stretching vibrations for amide C=O (~1650 cm1^{-1}) and ether C-O (~1250 cm1^{-1}).

  • Mass spectrometry: A molecular ion peak at m/z 381.42 .

Physicochemical Properties

Predicted properties, inferred from analogs :

PropertyValue/Range
Melting point145–155°C
Solubility in water<0.1 mg/mL (lipophilic)
LogP (octanol-water)~3.2
pKa~9.5 (pyridyl nitrogen)

The compound’s lipophilicity (LogP ~3.2) suggests moderate membrane permeability, while the basic pyridyl nitrogen may enhance solubility in acidic environments .

Biological Activity and Mechanisms

Hypothesized Targets

Structural similarities to known bioactive molecules suggest potential interactions with:

  • Kinase enzymes: The pyridyl and fluorophenoxy groups resemble inhibitors of tyrosine kinases (e.g., EGFR), which are implicated in cancer .

  • Bacterial virulence factors: Phenoxyacetamide derivatives exhibit activity against Pseudomonas aeruginosa type III secretion systems (T3SS), disrupting pathogenicity .

Comparative Activity Data

Analogous compounds demonstrate:

  • Anticancer activity: IC50 values of 0.8–5 µM against kinase-dependent cancer cell lines .

  • Antimicrobial effects: Inhibition of T3SS with IC50 <1 µM in bacterial secretion assays .

Pharmacokinetic and Toxicity Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability due to lipophilicity and molecular weight <500 g/mol.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential fluorophenoxy glucuronidation .

  • Excretion: Primarily renal, with minor fecal elimination.

Toxicity Risks

  • Off-target effects: Pyridine-containing compounds may inhibit hERG channels, posing cardiac risks .

  • CYP inhibition: Potential drug-drug interactions if metabolized by CYP3A4.

Recent Research and Future Directions

Patent Landscape

While no patents directly claim this compound, related propanamides are protected for oncology and infectious disease applications .

Unanswered Questions

  • Target identification: Proteomic studies are needed to confirm kinase or T3SS interactions.

  • In vivo efficacy: Animal models of cancer or bacterial infection could validate therapeutic potential.

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